3,7-Dichloroquinoline-8-carbonitrile
CAS No.: 88347-01-7
Cat. No.: VC14424502
Molecular Formula: C10H4Cl2N2
Molecular Weight: 223.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88347-01-7 |
---|---|
Molecular Formula | C10H4Cl2N2 |
Molecular Weight | 223.05 g/mol |
IUPAC Name | 3,7-dichloroquinoline-8-carbonitrile |
Standard InChI | InChI=1S/C10H4Cl2N2/c11-7-3-6-1-2-9(12)8(4-13)10(6)14-5-7/h1-3,5H |
Standard InChI Key | ZKAIPXMHVYCWND-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 223.06 g/mol . Its IUPAC name, 3,7-dichloroquinoline-8-carbonitrile, reflects the positions of substituents on the bicyclic quinoline system. X-ray crystallographic studies of related esters, such as ethyl 3,7-dichloroquinoline-8-carboxylate, reveal planar quinoline rings stabilized by π-π stacking interactions (interplanar distances: 3.642–3.716 Å) .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 223.06 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Low in polar solvents | |
LogP (Octanol-Water) | Estimated 3.2–3.8 |
Synthesis and Production
Synthetic Pathways
Biological Activity and Applications
Herbicidal Efficacy
3,7-Dichloroquinoline-8-carbonitrile derivatives are potent herbicides. Patent US4717416A demonstrates that postemergence application at 1.0–3.0 kg/ha effectively controls broadleaf weeds by inducing oxidative stress and disrupting metabolic pathways . Field trials of related compounds, such as quinclorac (3,7-dichloroquinoline-8-carboxylic acid), show 90–95% inhibition of barnyard grass (Echinochloa crus-galli) at 300 g/ha .
Mechanism of Action
The nitrile and chlorine substituents enhance bioactivity by increasing lipophilicity and target binding. Studies suggest interaction with plant-specific enzymes, such as acetolactate synthase (ALS), though exact targets remain under investigation .
Table 2: Herbicidal Activity of Selected Derivatives
Compound | Target Weed | EC₅₀ (g/ha) | Source |
---|---|---|---|
Quinclorac | Barnyard grass | 10.37 | |
10a (Pyrazole derivative) | Barnyard grass | 10.53 |
Recent Developments and Future Directions
Derivative Optimization
Recent work focuses on enhancing selectivity and reducing environmental impact. A 2021 study synthesized 25 pyrazole-containing derivatives, with compound 10a (1,3-dimethyl-1H-pyrazol-5-yl ester) showing herbicidal efficacy equal to quinclorac at half the dosage (150 g/ha) .
Crystallographic Advances
X-ray diffraction analyses of ethyl and propyl esters reveal stabilization via intermolecular hydrogen bonds (C–H⋯N) and π-π interactions, informing drug design strategies .
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